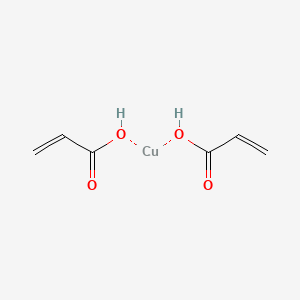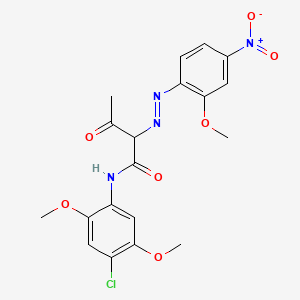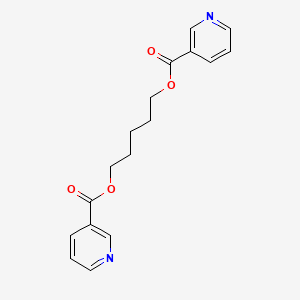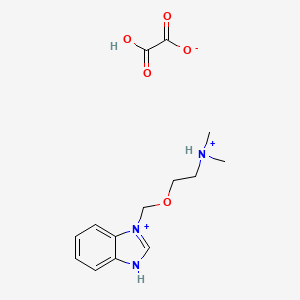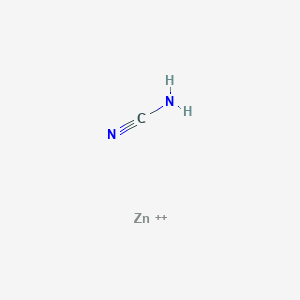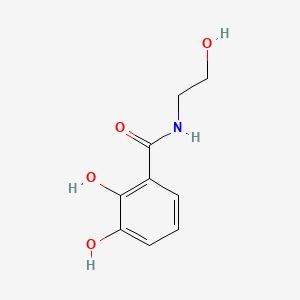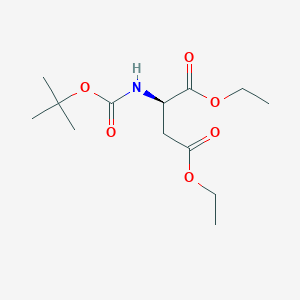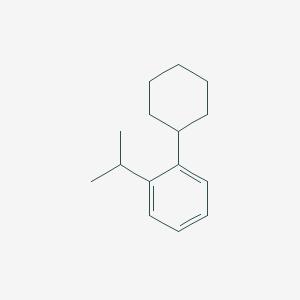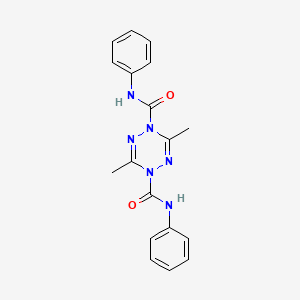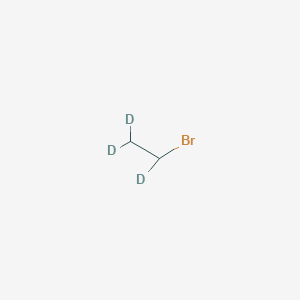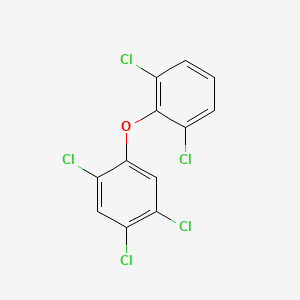
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a pyrrolidinone ring, an ethoxyethyl chain, and a trimethylammonium group, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2-oxo-1-pyrrolidine, which can be achieved through the cyclization of gamma-aminobutyric acid (GABA) under acidic conditions.
Ethoxylation: The pyrrolidinone intermediate is then reacted with ethylene oxide to introduce the ethoxyethyl chain. This reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide.
Quaternization: The final step involves the quaternization of the ethoxylated pyrrolidinone with trimethylamine in the presence of methyl iodide. This reaction is usually conducted under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions are often carried out using silver salts or other halide sources.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Pyrrolidine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The quaternary ammonium group facilitates binding to negatively charged sites on the membrane, while the ethoxyethyl chain allows for insertion into the lipid bilayer. This interaction can alter membrane permeability and ion transport, making it useful in various biological and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium chloride
- (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium bromide
- (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium sulfate
Uniqueness
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and sulfate counterparts.
Propriétés
Numéro CAS |
4075-89-2 |
|---|---|
Formule moléculaire |
C11H23IN2O2 |
Poids moléculaire |
342.22 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)ethoxy]ethyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O2.HI/c1-13(2,3)8-10-15-9-7-12-6-4-5-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QGLYADFQVQXCLP-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOCCN1CCCC1=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


